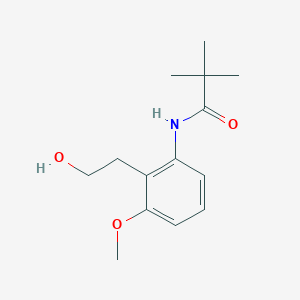

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide

Description

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide is a synthetic amide derivative featuring a pivaloyl group (tert-butyl carbonyl) attached to an aromatic phenyl ring substituted at the 3-position with a methoxy group and at the 2-position with a 2-hydroxyethyl chain. The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQCFCOZILVCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506314 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-72-6 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Hydroxyalkyl Substituents

Compounds sharing the 3-methoxyphenyl-pivalamide core but differing in hydroxyalkyl chain length and branching are synthesized via epoxide ring-opening reactions. Key examples include:

Key Observations :

- Yield Trends : Longer alkyl chains (e.g., pentyl) result in lower yields, likely due to steric hindrance during synthesis.

- Purity : Moderate to high purity (80–88%) is achievable via preparative HPLC, suggesting robust synthetic protocols for hydroxyalkyl analogs.

Halogenated and Fluorinated Pivalamide Derivatives

Halogen and trifluoromethyl substituents significantly alter electronic and steric properties. Examples from palladium-catalyzed syntheses include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, CF₃) increase melting points due to enhanced intermolecular dipole interactions.

- Reactivity : Halogenated derivatives are valuable intermediates for cross-coupling reactions, unlike the hydroxyethyl-substituted target compound, which may prioritize hydrogen bonding .

Substituted N-Benzylpivalamides

Variations in benzyl substituent position and functionality influence lithiation behavior and reactivity:

Key Observations :

- Steric Effects : Bulky groups (e.g., hydroxydiphenylmethyl) drastically increase melting points (>200°C) due to restricted molecular motion.

- Lithiation Sites : Methoxy and hydroxy groups direct lithiation to specific positions, a reactivity pattern that may differ for the target compound’s hydroxyethyl substituent .

Methoxyethyl-Substituted Pivalamides

N-[2-(4-Methoxyphenyl)ethyl]pivalamide exhibits distinct lithiation behavior under varying conditions:

- Reaction Conditions : At -20–0°C with n-BuLi, ring substitution dominates, yielding products like N-[3-hydroxy-2-(4-methoxyphenyl)-3,3-diphenylpropyl]pivalamide (58% yield). In contrast, t-BuLi at lower temperatures favors α-lithiation .

- Comparison : The target compound’s hydroxyethyl group may similarly influence lithiation pathways, favoring ring substitution over side-chain reactivity under mild conditions .

Biological Activity

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amide, featuring a central amide bond connecting a pivalamide group to a substituted phenyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C14H21NO3

- CAS Number : 76093-72-6

The compound's structure is characterized by:

- A methoxy group (-OCH₃) at the 3-position of the phenyl ring.

- A hydroxyl-ethyl side chain (-CH₂CH₂OH) attached to the 2-position.

Pharmacological Implications

Research indicates that compounds similar to this compound have been investigated for their therapeutic potential in treating:

- CNS Disorders : Including Huntington's disease, epilepsy, and attention deficit hyperactivity disorder (ADHD).

- Gastrointestinal Disorders : Such as functional bowel disorder and irritable bowel syndrome (IBS).

The following table summarizes the potential therapeutic applications based on related compounds:

| Disorder Type | Potential Applications |

|---|---|

| CNS Disorders | Alzheimer's disease, schizophrenia, mood disorders |

| Gastrointestinal Disorders | IBS, functional bowel disorder |

| Cognitive Impairments | Enhancement of memory functions |

Case Study 1: Serotonin Receptor Modulation

A study highlighted the role of compounds with structural similarities to this compound in modulating serotonin receptors. These compounds have shown promise in enhancing cognitive functions and alleviating symptoms associated with mood disorders through selective binding to the 5-HT6 receptor .

Case Study 2: Synthesis and Characterization

Research documented the synthetic routes for this compound, demonstrating yields of around 53% under specific reaction conditions. This synthesis is critical for further biological testing and understanding the compound's pharmacodynamics .

Future Research Directions

Given the limited data available on this compound, future research should focus on:

- In vitro and in vivo studies : To elucidate the specific mechanisms of action and therapeutic efficacy.

- Comparative studies : With structurally related compounds to better understand its pharmacological profile.

- Clinical Trials : To assess safety and efficacy in humans for various CNS and gastrointestinal disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.